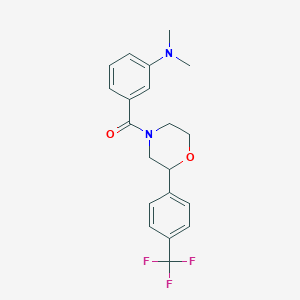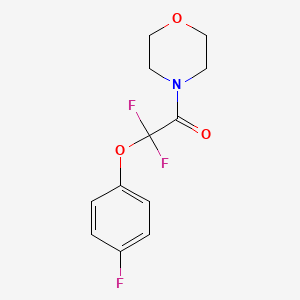
2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include reactions used to synthesize the compound or reactions the compound participates in.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability.Aplicaciones Científicas De Investigación
Electrophilic Fluorination Agents
Research has identified compounds derived from nitrogen heterocycles as effective electrophilic fluorinating agents. For example, compounds like Bis(4-fluoro-1,4-diazoniabicyclo[2.2.2]oct-1-yl)-ethane and -propane tetratriflates have been prepared by direct fluorination, showing the potential for site-specific electrophilic fluorination of model substrates such as 1-morpholinocyclohexene and phenol, indicating a broad applicability in synthetic chemistry (Banks et al., 1997).
Stereoselective Synthesis
The stereoselective synthesis of compounds like Aprepitant, an NK(1) receptor antagonist, demonstrates the relevance of morpholino groups in medicinal chemistry. This process involves direct condensation and coupling steps leading to the formation of alpha-(fluorophenyl)morpholine derivatives, showcasing the role of fluorine and morpholine in the efficient synthesis of therapeutically relevant molecules (Brands et al., 2003).
Fluorination Reagents
Diethylaminodifluorosulfinium and morpholinodifluorosulfinium salts have been highlighted as crystalline fluorinating agents that are more stable and easier to handle than their predecessors. These agents, when used with appropriate promoters, effectively convert alcohols to alkyl fluorides and carbonyls to gem-difluorides, demonstrating their utility in organic synthesis for introducing fluorine into molecules (L’Heureux et al., 2010).
Hydrogen Bonding in Salts
The study of morpholinium salts of various phenoxyacetic acid analogs has revealed interesting hydrogen-bonding patterns, providing insights into the molecular interactions and structural characteristics of these compounds. This research aids in understanding the solid-state chemistry of morpholino-containing compounds and their potential applications (Smith & Lynch, 2015).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or ways the synthesis could be improved.
For a specific compound, you would need to consult the relevant scientific literature. Please note that interpreting this information often requires specialized knowledge in chemistry or a related field. If you have access to a library or a database like PubMed or SciFinder, these can be good resources for finding information on a specific compound. If you’re doing this as part of a class or a job, don’t hesitate to ask your teacher or colleagues for help. They can often provide guidance or point you to useful resources.
Propiedades
IUPAC Name |
2,2-difluoro-2-(4-fluorophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-9-1-3-10(4-2-9)19-12(14,15)11(17)16-5-7-18-8-6-16/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWOESFOGGABAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(OC2=CC=C(C=C2)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562125.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2562126.png)
![Ethyl 1-(2-(2-(cyclohexylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2562127.png)
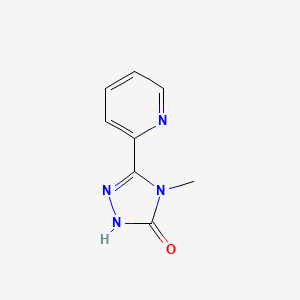
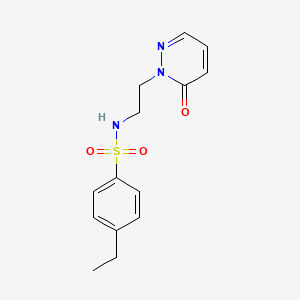
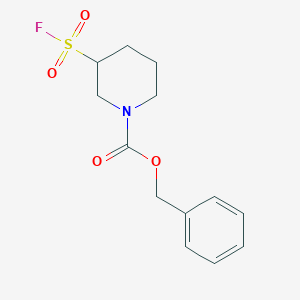
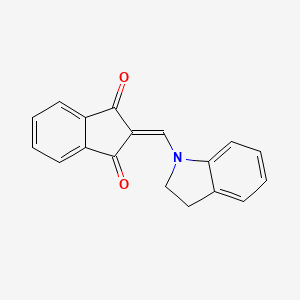
![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)
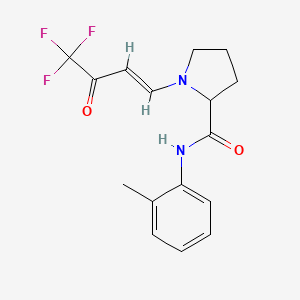
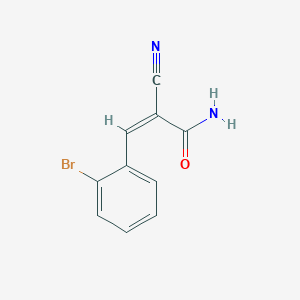
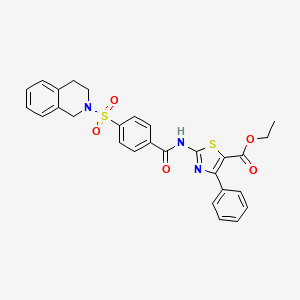
![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)
